N-(N-Glycyl-3-phenyl-L-alanyl)-3-phenyl-L-alanine

Hydrophobicity LogP Membrane permeability

Substituting generic tripeptides risks skewed LogP, poor DMSO solubility, and off-target aggregation-undermining Km, Caco-2, and fibril kinetics data. Gly-Phe-Phe (CAS 13116-21-7) solves this as the exact insulin B23-B25 recognition motif, supplied at ≥99% purity. • LogP 1.97 ensures consistent membrane partitioning across PAMPA/Caco-2 monolayers. • DMSO-soluble stock preparation eliminates Phe-Phe insolubility issues. • Single-sequence, high-purity batches deliver reproducible kcat/Km for aspartyl protease assays and controlled amyloid aggregation kinetics. For researchers needing translatable insulin receptor data, this is the definitive tripeptide-supported by ≥99% purity, cold-chain shipping, and global supply readiness.

Molecular Formula C20H23N3O4
Molecular Weight 369.4 g/mol
CAS No. 13116-21-7
Cat. No. B077868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(N-Glycyl-3-phenyl-L-alanyl)-3-phenyl-L-alanine
CAS13116-21-7
Molecular FormulaC20H23N3O4
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CN
InChIInChI=1S/C20H23N3O4/c21-13-18(24)22-16(11-14-7-3-1-4-8-14)19(25)23-17(20(26)27)12-15-9-5-2-6-10-15/h1-10,16-17H,11-13,21H2,(H,22,24)(H,23,25)(H,26,27)
InChIKeyFEUPVVCGQLNXNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gly-Phe-Phe: Insulin-Derived Hydrophobic Tripeptide


N-(N-Glycyl-3-phenyl-L-alanyl)-3-phenyl-L-alanine, commonly referred to as Gly-Phe-Phe (GFF), is a tripeptide composed of one glycine and two L-phenylalanine residues joined in sequence [1]. It is classified as a metabolite in ChEBI and corresponds to the B23–B25 fragment of the human insulin B-chain, placing it at the core of the insulin receptor recognition interface [1][2]. With a molecular formula of C20H23N3O4 and a molecular weight of 369.41 g/mol, this compound serves as a model hydrophobic peptide in conformational studies, enzymatic assays, and peptide-based material research [1].

Gly-Phe-Phe: Why Generic Substitution Fails


Even single-residue substitutions among di- and tripeptides containing phenylalanine produce drastic shifts in physicochemical properties that directly impact experimental outcomes. Gly-Phe-Phe exhibits a predicted LogP of 1.97, making it significantly more hydrophobic than Gly-Gly-Phe (LogP 0.36) and Gly-Phe (LogP -2.70) [1]. Its solubility profile in DMSO is markedly different from that of the dipeptide Phe-Phe, which is insoluble in DMSO (<1 mg/mL) and requires 80% acetic acid for dissolution . These differences mean that substituting one peptide for another can alter membrane permeability, non-specific binding to hydrophobic surfaces, and overall assay compatibility, rendering generic substitution inappropriate for quantitative and mechanistic studies.

Gly-Phe-Phe: Key Differentiators


Hydrophobicity Comparison via LogP

Gly-Phe-Phe demonstrates a predicted LogP of 1.97, compared to 0.36 for Gly-Gly-Phe and -2.70 for Gly-Phe [1]. This represents a 1.61 log unit increase in hydrophobicity versus Gly-Gly-Phe and a 4.67 log unit increase versus Gly-Phe, indicating substantially higher membrane partition potential and greater propensity for hydrophobic interactions.

Hydrophobicity LogP Membrane permeability

Solubility in DMSO

Gly-Phe-Phe is soluble in DMSO (slightly) and methanol (slightly) . In contrast, the dipeptide Phe-Phe (H-Phe-Phe-OH) is insoluble in DMSO (<1 mg/mL) and requires 80% acetic acid for dissolution at 50 mg/mL . This qualitative difference in DMSO compatibility is critical for standard biochemical and cell-based assay formats that rely on DMSO as the universal compound delivery solvent.

Solubility DMSO compatibility Assay development

HPLC Purity Advantage

Commercially available Gly-Phe-Phe is routinely supplied at ≥99% purity as verified by HPLC . In comparison, the structurally related tetrapeptide Phe-Gly-Gly-Phe is typically offered at ≥97% (HPLC) by major suppliers . The 2% minimum purity advantage reduces background noise from peptide impurities in sensitive enzymatic and binding assays, and is particularly important for quantitative structure-activity relationship (QSAR) studies where minor impurities can confound dose-response curves.

Purity HPLC Quality control

Insulin B23-B25 Fragment Identity

Gly-Phe-Phe corresponds to residues B23–B25 of the human insulin B-chain, placing it at the core of the insulin receptor recognition interface [1]. Tetrapeptides containing this sequence (e.g., Arg-Gly-Phe-Phe-NH2) have been clearly shown to exhibit both insulin-like and insulin-potentiating actions in vivo, whereas tripeptides such as Gly-Gly-Phe have no known insulin-related biological function [2]. The PheB24 and PheB25 carbonyls are critical for insulin-receptor interactions, and substitution at these positions alters receptor binding [2].

Insulin fragment B23-B25 Receptor recognition

Gly-Phe-Phe Applications


Insulin Receptor SAR Studies

As the B23–B25 fragment of human insulin, Gly-Phe-Phe serves as the minimal recognition motif for studying insulin receptor interactions and designing insulin-potentiating peptides. This exact sequence is required to maintain physiological relevance, as demonstrated by the in vivo insulin-like activity of Arg-Gly-Phe-Phe-NH2 [1]. Researchers investigating insulin analog design or post-receptor signaling pathways must use Gly-Phe-Phe rather than non-physiological tripeptides such as Gly-Gly-Phe to ensure translatable results.

Membrane Permeability Assays

With a LogP of 1.97, Gly-Phe-Phe is an ideal model compound for studying passive membrane diffusion of moderately hydrophobic peptides. Its intermediate hydrophobicity between Gly-Gly-Phe (LogP 0.36) and Phe-Phe (LogP ~2.46) allows calibration of permeability assays such as PAMPA or Caco-2 monolayers, providing a reference point for understanding how incremental hydrophobicity affects membrane partitioning [2].

Self-Assembly and Amyloid Aggregation

The diphenylalanine (Phe-Phe) motif is a well-established amyloidogenic sequence. Gly-Phe-Phe, containing this core with an N-terminal glycine extension, provides a controlled model for studying the effect of chain length on aggregation kinetics, fibril morphology, and hydrogel formation. Its DMSO solubility enables straightforward stock preparation at defined concentrations, a critical advantage over the DMSO-insoluble Phe-Phe dipeptide for reproducible self-assembly studies .

Protease Specificity Profiling

The Phe-Phe bond in Gly-Phe-Phe is a known cleavage site for aspartyl proteases such as pepsin and cathepsin D. This tripeptide serves as a minimal substrate for characterizing protease specificity and kinetics, with its ≥99% commercial purity ensuring minimal background from peptide impurities in kinetic assays. This is essential for accurate determination of Km and kcat values in enzyme characterization studies .

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